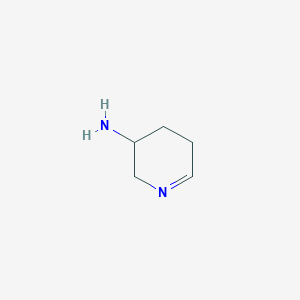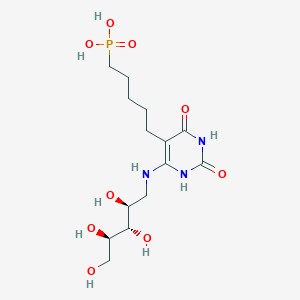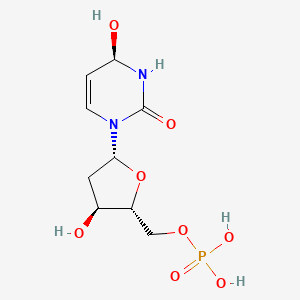![molecular formula C29H32N6O6 B10776662 n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: is a complex organic compound that combines a tetrahydronaphthalene moiety with a dimethoxybenzamido group and a deoxy-adenosine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Dimethoxybenzamido Group: This step involves the reaction of 3,5-dimethoxybenzoic acid with an amine derivative of the tetrahydronaphthalene moiety, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Incorporation of the Deoxy-Adenosine: The final step involves the coupling of the intermediate product with 2’-deoxy-adenosine, which can be facilitated by using phosphoramidite chemistry or other nucleoside coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated synthesizers for nucleoside coupling.
化学反应分析
Types of Reactions
Oxidation: The tetrahydronaphthalene moiety can undergo oxidation to form naphthalene derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride (SnCl2) or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleoside Analogues: Studied for its potential as a nucleoside analogue in antiviral and anticancer research.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry
Materials Science:
作用机制
The mechanism of action of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine involves its interaction with specific molecular targets. In the context of its potential antiviral or anticancer activities, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid synthesis.
Intercalating DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar structural features but lacking the nucleoside and benzamido groups.
3,5-Dimethoxybenzoic Acid: Shares the dimethoxybenzamido moiety but lacks the tetrahydronaphthalene and nucleoside components.
2’-Deoxy-Adenosine: A nucleoside analogue without the tetrahydronaphthalene and benzamido groups.
Uniqueness
The uniqueness of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties
属性
分子式 |
C29H32N6O6 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C29H32N6O6/c1-39-18-10-17(11-19(12-18)40-2)28(38)34-23-25(37)22(13-36)41-29(23)35-15-32-24-26(30-14-31-27(24)35)33-21-9-5-7-16-6-3-4-8-20(16)21/h3-4,6,8,10-12,14-15,21-23,25,29,36-37H,5,7,9,13H2,1-2H3,(H,34,38)(H,30,31,33)/t21-,22-,23-,25-,29-/m1/s1 |
InChI 键 |
FDZQGEIYGFPMOB-ZUURFMEUSA-N |
手性 SMILES |
COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N[C@@H]5CCCC6=CC=CC=C56)CO)O)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


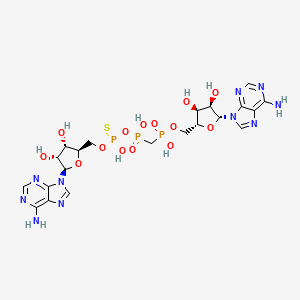
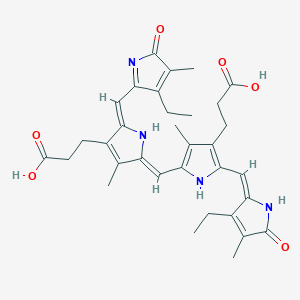
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
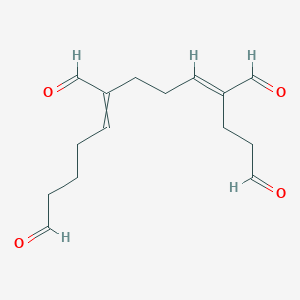
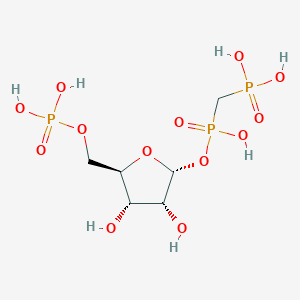
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
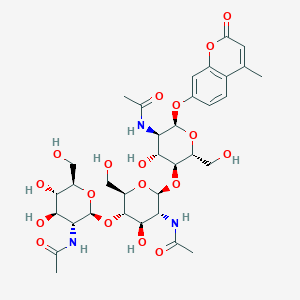
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
